molecular formula C18H15ClN2O2S2 B2596234 (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone CAS No. 338960-46-6

(6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B2596234
CAS No.: 338960-46-6
M. Wt: 390.9
InChI Key: MULLMBBLCRPZTE-UHFFFAOYSA-N
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Description

The compound (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic molecule featuring a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a phenyl sulfone moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable leaving group on the pyrimidine ring.

    Phenyl Sulfone Addition: The phenyl sulfone moiety is typically added via a sulfonylation reaction, using reagents such as phenyl sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl phenyl sulfone: Similar in structure but lacks the pyrimidine ring.

    Phenyl sulfone derivatives: Various derivatives with different substituents on the phenyl rings.

Uniqueness

The uniqueness of (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone lies in its combination of a pyrimidine ring with both a chlorophenyl sulfanyl and a phenyl sulfone group. This unique structure may confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-(4-chlorophenyl)sulfanyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLMBBLCRPZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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